molecular formula C17H17N B1286761 2-(4-tert-Butylphenyl)benzonitrile CAS No. 192699-49-3

2-(4-tert-Butylphenyl)benzonitrile

Cat. No.: B1286761
CAS No.: 192699-49-3
M. Wt: 235.32 g/mol
InChI Key: HRZWFFZOFDLGMQ-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)benzonitrile is an organic compound with the molecular formula C17H17N. It is a white crystalline solid known for its applications in various industrial processes, particularly as a flame retardant. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)benzonitrile typically involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 4-tert-Butylbenzoic acid

    Reduction: 2-(4-tert-Butylphenyl)benzylamine

    Substitution: 4-tert-Butyl-2-nitrobenzonitrile, 4-tert-Butyl-2-bromobenzonitrile, 4-tert-Butyl-2-sulfonylbenzonitrile

Scientific Research Applications

2-(4-tert-Butylphenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Widely used as a flame retardant in the manufacturing of electronic devices, plastics, and textiles due to its excellent thermal stability and fire-resistant properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In the context of flame retardancy, the compound acts by inhibiting the combustion process through the formation of a protective char layer on the material’s surface, thereby preventing the spread of fire.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzonitrile
  • 2-tert-Butylbenzonitrile
  • 4-tert-Butylphenylacetonitrile

Uniqueness

2-(4-tert-Butylphenyl)benzonitrile is unique due to the presence of both a tert-butyl group and a benzonitrile moiety, which imparts distinct chemical and physical properties. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the benzonitrile group offers reactivity towards various chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a highly effective flame retardant.

Properties

IUPAC Name

2-(4-tert-butylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZWFFZOFDLGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602504
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192699-49-3
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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